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Compound Name: Clk1-IN-3

Cat. No.: B10861354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting in vivo studies using Clk1-IN-3, a potent and selective inhibitor of CDC-like kinase 1

(CLK1). The information provided is intended to guide researchers in designing and executing

robust preclinical experiments to evaluate the therapeutic potential of Clk1-IN-3 in various

disease models.

Introduction
Clk1-IN-3 is a small molecule inhibitor with high selectivity for CLK1, a dual-specificity kinase

involved in the regulation of pre-mRNA splicing and other cellular processes.[1] Inhibition of

CLK1 has shown therapeutic promise in several disease areas, including acute liver injury,

Duchenne muscular dystrophy, and certain types of cancer.[1][2] Clk1-IN-3 has been

demonstrated to induce autophagy and exhibits a favorable pharmacokinetic profile for in vivo

applications.[1][3]

Mechanism of Action
CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are key regulators of

spliceosome assembly and alternative splicing.[4][5] By inhibiting CLK1, Clk1-IN-3 modulates

the phosphorylation status of SR proteins, leading to alterations in pre-mRNA splicing.[6][7]

Additionally, inhibition of CLK1 by Clk1-IN-3 can induce autophagy through the mTOR/PI3K

signaling pathway.[4]
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Quantitative Data Summary
The following tables summarize the key quantitative data for Clk1-IN-3 based on available

preclinical studies.

Table 1: In Vitro Potency and Selectivity of Clk1-IN-3

Target IC50 (nM) Selectivity vs DYRK1A

CLK1 5 >300-fold

CLK2 42 -

CLK4 108 -

Data sourced from MedchemExpress.[1]

Table 2: Pharmacokinetic Properties of Clk1-IN-3 in Mice

Parameter Value Administration Route

Half-life (T1/2) 5.29 hours IV, PO, IP

Oral Bioavailability 19.5% PO

Data sourced from MedchemExpress and BioWorld.[1][3]

Table 3: Exemplar In Vivo Dosing for a Related CLK1 Inhibitor (J10688)

Dose (mg/kg)
Administration
Route

Study Model Observed Effect

10 Not Specified
Influenza virus-

infected mice

Increased survival

rate

30 Not Specified
Influenza virus-

infected mice

Increased survival

rate, comparable to

oseltamivir
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This data is for a different CLK1 inhibitor and is provided for reference.[8]

Signaling Pathways
Below are diagrams illustrating the key signaling pathways involving CLK1 that are modulated

by Clk1-IN-3.

CLK1-Mediated Regulation of Pre-mRNA Splicing
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Pre-treatment Phase

Treatment Phase

Post-treatment Analysis

Animal Acclimation
(1 week)

Baseline Measurements
(Body weight, etc.)

Fasting
(12-16 hours)

Clk1-IN-3 Administration
(e.g., 10-40 mg/kg, IP)

Acetaminophen (APAP) Induction
(e.g., 300-500 mg/kg, IP)
(2 hours post-Clk1-IN-3)

Monitoring
(Clinical signs, body weight)

Sacrifice
(e.g., 24 hours post-APAP)

Sample Collection
(Blood, Liver)

Analysis
(ALT/AST, Histopathology, Western Blot)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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